molecular formula C19H16Cl2N4O B3967342 2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride

2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride

Cat. No.: B3967342
M. Wt: 387.3 g/mol
InChI Key: ZGOABPAGKRVGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is not (a pyrimidine ring). They are used in a variety of applications, including as key structures in several pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, the types of atoms it contains, and their connectivity.


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed through experimental testing. These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some quinazoline derivatives are known to be toxic, while others are used as pharmaceutical drugs . Without specific data on this compound, it’s difficult to predict its safety and hazards.

Future Directions

The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research might involve synthesizing new quinazoline derivatives, studying their biological activity, and optimizing their properties for use as pharmaceutical drugs .

Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O.ClH/c20-13-7-9-14(10-8-13)22-19-23-17-6-2-1-5-16(17)18(24-19)21-12-15-4-3-11-25-15;/h1-11H,12H2,(H2,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOABPAGKRVGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)Cl)NCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride
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2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride
Reactant of Route 3
2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride
Reactant of Route 4
2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride
Reactant of Route 5
2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride
Reactant of Route 6
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2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride

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